

# physicochemical properties of 2-Chloro-4-(dichloromethyl)quinoline

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## Compound of Interest

Compound Name:	2-Chloro-4-(dichloromethyl)quinoline
CAS No.:	79325-34-1
Cat. No.:	B15439718

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## An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-4-(dichloromethyl)quinoline

Executive Summary: **2-Chloro-4-(dichloromethyl)quinoline** is a halogenated quinoline derivative. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous pharmaceuticals. This guide provides a comprehensive framework for the full physicochemical characterization of this specific, sparsely documented compound. It is designed for researchers and drug development professionals, offering not just theoretical data but also detailed, field-proven experimental protocols for its empirical determination. This document establishes a self-validating system for analysis, ensuring scientific rigor and trustworthiness in the absence of extensive prior literature.

## Molecular Identity and Structural Elucidation

The foundational step in characterizing any compound is to confirm its molecular identity. For **2-Chloro-4-(dichloromethyl)quinoline**, this involves establishing its structure, molecular formula, and mass.

Molecular Formula: C<sub>10</sub>H<sub>6</sub>Cl<sub>3</sub>N Molecular Weight: 246.52 g/mol CAS Number: Not assigned in public databases as of the last update.

The structure consists of a quinoline bicyclic system chlorinated at the 2-position, with a dichloromethyl group attached to the 4-position. This substitution pattern dictates its electronic and steric properties, which in turn influence its reactivity and potential biological activity.

Caption: Molecular structure of **2-Chloro-4-(dichloromethyl)quinoline**.

## Predicted and Experimental Physicochemical Properties

Due to the novelty of this compound, extensive experimental data is not publicly available. This section provides both computationally predicted values and the established methodologies for their empirical validation.

Property	Predicted Value / Experimental Method	Rationale and Significance
Melting Point (°C)	To be Determined via Capillary Melting Point Apparatus (USP <741>)	A sharp melting point is a primary indicator of purity. The presence of three polar chloro-groups suggests a solid state at room temperature.
Boiling Point (°C)	To be Determined via Ebulliometer under reduced pressure	High molecular weight and polarity suggest a high boiling point, likely with decomposition. Measurement under vacuum is necessary to prevent degradation.
Aqueous Solubility	Predicted: Low. Determined via OECD 105 Shake-Flask Method.	Solubility is critical for bioavailability and formulation. The hydrophobic quinoline core and halogen atoms are expected to confer low water solubility.
LogP (Octanol/Water)	Predicted: ~4.2 (Based on similar structures like 4-chloro-2-(trichloromethyl)quinoline <sup>[1]</sup> )	The partition coefficient is a key predictor of membrane permeability and bioaccumulation. A high LogP value indicates lipophilicity.
pKa	Predicted: ~1.5-2.5 (Quinoline N)	The basicity of the quinoline nitrogen is significantly reduced by the electron-withdrawing effects of the three chlorine atoms, making it a very weak base.

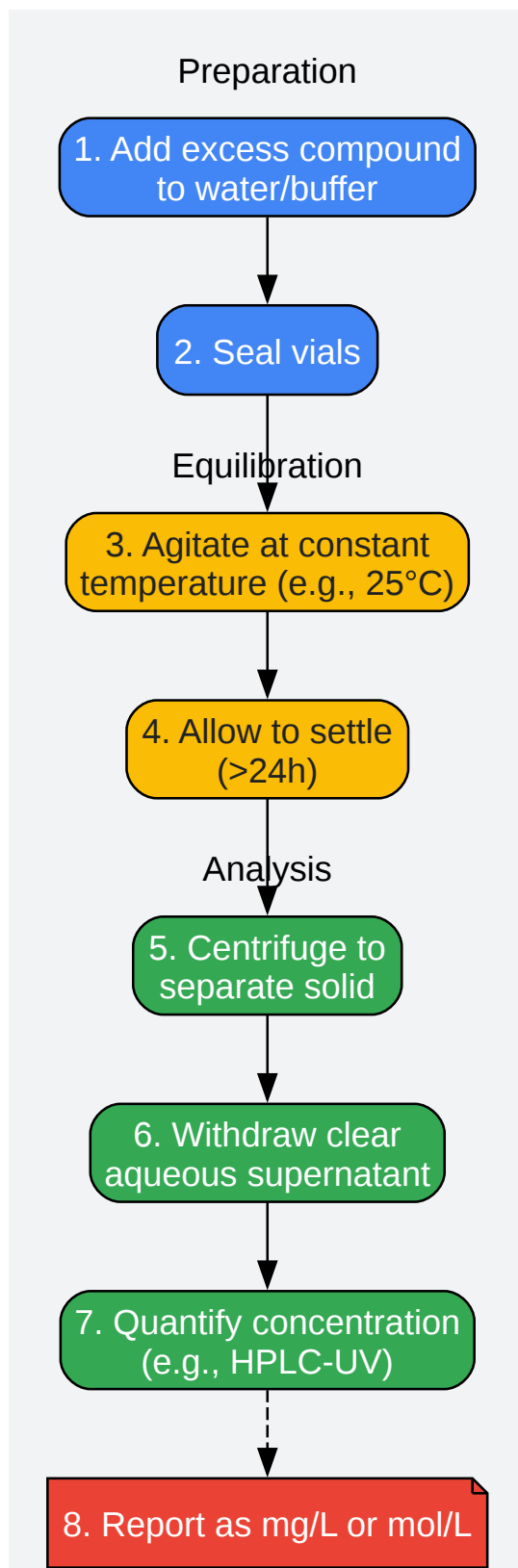
## Core Experimental Protocols

The following sections detail the standard operating procedures for determining the key physicochemical parameters. These protocols are designed to be self-validating and align with international regulatory standards.

## **Protocol: Determination of Aqueous Solubility (OECD 105)**

This method is the gold standard for determining the water solubility of compounds, providing a robust and reproducible value.

**Causality:** The shake-flask method directly measures the saturation point of a compound in water at a controlled temperature. This equilibrium value is fundamental for understanding a drug's dissolution rate and bioavailability. The use of a buffer solution at different pH values can also reveal the solubility of ionizable species.



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Caption: Workflow for the OECD 105 Shake-Flask Solubility Test.

#### Methodology:

- Preparation: Add an amount of **2-Chloro-4-(dichloromethyl)quinoline** to a vial containing high-purity water (or a buffer of known pH) that is more than sufficient to achieve saturation.
- Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate for a preliminary period (e.g., 24 hours).
- Phase Separation: Allow the vials to stand in the temperature-controlled environment for at least 24 hours to allow for complete phase separation. Centrifugation is required to pellet any suspended solid material.
- Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase, ensuring no solid material is transferred.
- Quantification: Determine the concentration of the compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve of known standards[2].
- Validation: The process should be repeated with different agitation times (e.g., 48 hours) to ensure true equilibrium was reached. The concentration should be independent of the initial amount of excess solid used.

## Spectroscopic Characterization Profile

Spectroscopic analysis provides irrefutable confirmation of the molecular structure.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: The proton spectrum is expected to show distinct signals. The single proton on the dichloromethyl group (-CHCl<sub>2</sub>) should appear as a singlet significantly downfield (predicted δ 7.0-7.5 ppm) due to the strong deshielding effect of the two adjacent chlorine atoms and the quinoline ring. The five aromatic protons on the quinoline core will appear in the typical aromatic region (δ 7.5-8.5 ppm), with splitting patterns (doublets, triplets) determined by their coupling with adjacent protons.

- <sup>13</sup>C NMR: The carbon spectrum will confirm the ten unique carbon atoms in the molecule. The dichloromethyl carbon will be highly deshielded (predicted  $\delta$  70-80 ppm). The carbon atom at the 2-position, bonded to chlorine, will also be significantly downfield (predicted  $\delta$  > 150 ppm). Resources like the NIST Chemistry WebBook provide spectral data for related compounds like 2-chloro-4-methylquinoline, which can serve as a reference for interpreting shifts[3][4].

## 2. Mass Spectrometry (MS):

- Molecular Ion Peak (M<sup>+</sup>): The key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the presence of three chlorine atoms, a characteristic cluster of peaks will be observed. The relative intensities will follow the natural abundance of <sup>35</sup>Cl (~75.8%) and <sup>37</sup>Cl (~24.2%). The expected peaks would be at m/z 245 (M<sup>+</sup>), 247 (M+2), 249 (M+4), and 251 (M+6) with a distinctive intensity ratio.
- Fragmentation: Common fragmentation pathways would involve the loss of Cl atoms or the entire -CHCl<sub>2</sub> group, providing further structural evidence.

## 3. Infrared (IR) Spectroscopy:

- Key Vibrations: The IR spectrum should display characteristic absorption bands.
  - C=N and C=C stretching: Strong bands in the 1600-1450 cm<sup>-1</sup> region, typical for the quinoline aromatic system.
  - C-H stretching (aromatic): Bands above 3000 cm<sup>-1</sup>.
  - C-Cl stretching: Strong bands in the 800-600 cm<sup>-1</sup> region. The presence of multiple C-Cl bonds will result in complex absorptions in this fingerprint region.

## Proposed Synthetic Pathway

While various methods exist for quinoline synthesis[5][6], a plausible route to **2-Chloro-4-(dichloromethyl)quinoline** involves the targeted chlorination of a suitable precursor. Based on related patent literature, a logical approach starts from 2-chloro-4-methylquinoline[7].

- Starting Material: 2-Chloro-4-methylquinoline (CAS 634-47-9) is a commercially available compound[8][9].
- Chlorination: The methyl group at the 4-position can be chlorinated using agents like phosphorus pentachloride (PCl<sub>5</sub>) or sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>) under free-radical conditions (e.g., initiated by UV light or AIBN). The reaction conditions (temperature, time, stoichiometry of the chlorinating agent) must be carefully controlled to favor the formation of the dichloromethyl derivative over the monochloro- or trichloromethyl analogs.
- Workup and Purification: The reaction mixture would be quenched, and the crude product extracted. Purification via column chromatography or recrystallization would be necessary to isolate the target compound with high purity.

## Conclusion

This technical guide outlines a comprehensive and scientifically rigorous framework for the full physicochemical characterization of **2-Chloro-4-(dichloromethyl)quinoline**. By integrating computational predictions with established, verifiable experimental protocols, researchers can confidently generate the necessary data for drug discovery, development, and quality control. The provided methodologies for solubility, spectroscopic identification, and synthesis serve as a complete roadmap for investigating this and other novel chemical entities.

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